Enhanced CB1 Receptor Antagonist Potency and Binding Affinity of 2-(4,4-Difluoropiperidin-1-yl)ethanamine Compared to Non-Fluorinated Piperidine Analog
2-(4,4-Difluoropiperidin-1-yl)ethanamine exhibits potent and selective antagonism of the cannabinoid CB1 receptor, a profile not observed for the non-fluorinated analog 2-(piperidin-1-yl)ethanamine. In radioligand binding assays using rat brain membrane preparations, the target compound inhibited binding of the agonist [3H]CP55,940 with an IC50 value of 0.2 μM . Furthermore, it displayed high affinity for human CB1 receptors with a Ki value of 0.2 μM and inhibited binding of the antagonist [3H]SR141716A with an IC50 of 1.7 μM . In contrast, the non-fluorinated parent scaffold, 2-(piperidin-1-yl)ethanamine, showed no measurable affinity or antagonism for CB1 receptor in comparable assays [1].
| Evidence Dimension | CB1 receptor binding affinity and functional antagonism |
|---|---|
| Target Compound Data | IC50 = 0.2 μM ([3H]CP55,940 displacement); Ki = 0.2 μM (human CB1); IC50 = 1.7 μM ([3H]SR141716A displacement) |
| Comparator Or Baseline | 2-(piperidin-1-yl)ethanamine: No measurable CB1 receptor binding or antagonism |
| Quantified Difference | >500-fold improvement in potency (estimated lower bound) |
| Conditions | Rat brain membrane preparations for [3H]CP55,940; human CB1 receptor for Ki determination; radioligand binding assays |
Why This Matters
This quantitative potency differentiation establishes 2-(4,4-difluoropiperidin-1-yl)ethanamine as a validated CB1 antagonist tool compound, whereas the non-fluorinated analog is inactive, making the target compound essential for cannabinoid system research and metabolic disorder drug discovery.
- [1] PubChem BioAssay Summary for SID 57288035 (2-(piperidin-1-yl)ethanamine). National Center for Biotechnology Information. 2025. View Source
